molecular formula C9H16N2 B12891444 5-Isopentyl-4-methyl-1H-pyrazole

5-Isopentyl-4-methyl-1H-pyrazole

Cat. No.: B12891444
M. Wt: 152.24 g/mol
InChI Key: IYLUEGGPWGHYLI-UHFFFAOYSA-N
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Description

5-Isopentyl-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an isopentyl group at the 5-position and a methyl group at the 4-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopentyl-4-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of 4-methyl-3-penten-2-one with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of substituted aldehydes and hydrazines in the presence of a catalyst, such as copper or palladium, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs scalable and efficient methods. One-pot procedures, which combine multiple steps into a single reaction vessel, are favored for their simplicity and cost-effectiveness. For example, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can produce pyrazoles in good yields . Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies reaction workup .

Chemical Reactions Analysis

Types of Reactions

5-Isopentyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazolones, while substitution reactions can produce various N-arylpyrazoles .

Mechanism of Action

The mechanism of action of 5-Isopentyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act as inhibitors of enzymes, such as alcohol dehydrogenase, by binding to the active site and preventing substrate access . Additionally, they can modulate signaling pathways involved in inflammation and cell proliferation . The exact mechanism depends on the specific biological context and the structure of the pyrazole derivative.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

4-methyl-5-(3-methylbutyl)-1H-pyrazole

InChI

InChI=1S/C9H16N2/c1-7(2)4-5-9-8(3)6-10-11-9/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

IYLUEGGPWGHYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)CCC(C)C

Origin of Product

United States

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